molecular formula C5H8O3 B10844236 (E)-4-hydroxypent-2-enoic acid

(E)-4-hydroxypent-2-enoic acid

Cat. No.: B10844236
M. Wt: 116.11 g/mol
InChI Key: YANJKPZKTWMMOF-NSCUHMNNSA-N
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Description

Contextualizing (E)-4-Hydroxypent-2-enoic Acid within Unsaturated Hydroxy Acids Research

Unsaturated hydroxy acids are a class of organic molecules that possess at least one carbon-carbon double bond, a hydroxyl group, and a carboxylic acid function. This combination of functional groups makes them versatile intermediates in organic synthesis. Research into this class of compounds often focuses on their potential as building blocks for more complex molecules, including polymers and biologically active natural products. smolecule.com

This compound fits squarely within this research domain. Its bifunctional nature allows it to undergo a variety of chemical transformations. The carboxylic acid can form esters and amides, the hydroxyl group can be oxidized or participate in ether formation, and the double bond can undergo addition reactions. ontosight.ai A significant aspect of its chemistry, and a focus of considerable research, is its ability to form a cyclic ester, or lactone. cdnsciencepub.comcdnsciencepub.com This intramolecular cyclization results in 4-hydroxypent-2-enoic acid lactone, a compound that has been the subject of studies investigating the biological activity of α,β-unsaturated γ-lactones. cdnsciencepub.com The reactivity of this lactone, particularly its role as an alkylating agent, provides a key context for understanding the academic interest in the parent acid. cdnsciencepub.com

Overview of Research Trajectories and Academic Significance

The academic significance of this compound is closely tied to research into the mechanisms of carcinogenesis and the reactivity of biological molecules. A major research trajectory has focused on its corresponding lactone, which was identified as a carcinogenic alkylating agent. cdnsciencepub.com Seminal studies investigated the reactions of 4-hydroxypent-2-enoic acid lactone with simple molecules containing nucleophilic functional groups found in proteins and nucleic acids, such as thiols, amines, and imidazoles. cdnsciencepub.com

For instance, research demonstrated that Michael additions of nucleophiles like α-toluenethiol and benzylamine (B48309) to the lactone are facile. cdnsciencepub.com In contrast, reactions with imidazole (B134444) were more complex and less readily accomplished. cdnsciencepub.com These studies were critical for modeling the potential interactions of such lactones with biological macromolecules in vivo. The research aimed to delineate the types of chemical reactions that could occur between carcinogenic lactones and the functional groups of proteins, such as those in cysteine or lysine (B10760008) residues. cdnsciencepub.com

Another important research finding was that while the lactone itself is an alkylating agent, the open-chain acid that results from its hydrolysis can also act as an effective alkylating agent for specific biological targets. cdnsciencepub.com This dual reactivity highlights the complex chemical behavior of this compound in a biological context. Furthermore, related structures are found as intermediates in metabolic pathways. For example, enzymes known as vinylpyruvate hydratases catalyze the conversion of 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate, a structurally similar compound, during the degradation of aromatic compounds by bacteria. researchgate.net This underscores the relevance of hydroxypentenoate structures in biochemistry and microbial metabolism.

Table 2: Computed Physicochemical Properties of this compound

Property Value Reference
XLogP3 -0.2 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 116.047344113 Da nih.gov

| Topological Polar Surface Area | 57.5 Ų | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(E)-4-hydroxypent-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+

InChI Key

YANJKPZKTWMMOF-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)O

Canonical SMILES

CC(C=CC(=O)O)O

Origin of Product

United States

Stereochemical Analysis and Isomerism of Hydroxypent 2 Enoic Acid Derivatives

Elucidation of (E)/(Z) Configuration at the C2-C3 Olefinic Bond

In ¹H NMR spectroscopy, the coupling constant (J) between the vinyl protons at C2 and C3 is a definitive indicator of the double bond's configuration. For the (E)-isomer, the protons are on opposite sides of the double bond, resulting in a larger vicinal coupling constant, typically in the range of 11 to 18 Hz. Conversely, the (Z)-isomer, with the protons on the same side, exhibits a smaller coupling constant, generally between 6 and 12 Hz.

The chemical shifts of the carbon atoms in ¹³C NMR spectroscopy also provide valuable clues. The carbon atoms of the substituent groups attached to the double bond experience different shielding effects in the (E) and (Z) configurations due to steric hindrance, leading to distinct chemical shift values.

IsomerTypical ¹H-¹H Coupling Constant (J_H2-H3)
(E)-4-hydroxypent-2-enoic acid11 - 18 Hz
(Z)-4-hydroxypent-2-enoic acid6 - 12 Hz

Stereochemistry of the C4 Chiral Center: Enantiomeric and Diastereomeric Considerations

The presence of a stereocenter at the C4 position, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and the vinyl group), means that 4-hydroxypent-2-enoic acid can exist as a pair of enantiomers: (4R)-4-hydroxypent-2-enoic acid and (4S)-4-hydroxypent-2-enoic acid. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

When considering both the geometry of the double bond and the chirality at C4, a total of four stereoisomers are possible:

(2E, 4R)-4-hydroxypent-2-enoic acid

(2E, 4S)-4-hydroxypent-2-enoic acid

(2Z, 4R)-4-hydroxypent-2-enoic acid

(2Z, 4S)-4-hydroxypent-2-enoic acid

The pairs of (2E, 4R) and (2E, 4S) as well as (2Z, 4R) and (2Z, 4S) are enantiomers. The relationship between any other pairing, such as (2E, 4R) and (2Z, 4R), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties, which allows for their separation by techniques like chromatography.

Influence of Stereoisomerism on Chemical Reactivity and Biological Recognition

The distinct three-dimensional arrangements of stereoisomers profoundly impact their chemical reactivity and biological activity. In terms of chemical reactivity, the different spatial positioning of functional groups can influence the accessibility of reaction sites and the stability of transition states. For instance, the rate of intramolecular reactions, such as lactonization, can be significantly different between diastereomers due to the proximity of the reacting groups.

The implications of stereoisomerism are even more pronounced in biological systems. Enzymes and receptors are themselves chiral, and they often exhibit a high degree of stereoselectivity when interacting with substrates or ligands. This "chiral recognition" means that one enantiomer of a molecule may bind to a receptor with high affinity and elicit a strong biological response, while the other enantiomer may have a much weaker interaction or even interact with a different receptor, leading to a different or no effect. This principle is of paramount importance in pharmacology, where the therapeutic efficacy and safety of a drug can be critically dependent on its stereochemistry.

StereoisomerPotential Biological Interaction
(4R)-enantiomerMay exhibit a specific binding affinity to a particular enzyme or receptor.
(4S)-enantiomerMay have a different binding affinity or interact with a different biological target.

Advanced Spectroscopic Methods for Stereochemical Assignment

While ¹H and ¹³C NMR are fundamental for determining the basic structure and the (E)/(Z) configuration, more sophisticated techniques are often required for the unambiguous assignment of all stereochemical details, particularly the absolute configuration of the chiral center.

Nuclear Overhauser Effect Spectroscopy (NOESY and ROESY): These two-dimensional NMR techniques are powerful tools for determining the spatial proximity of atoms within a molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. For 4-hydroxypent-2-enoic acid derivatives, these experiments can provide definitive proof of the (E)/(Z) geometry by observing correlations between protons across the double bond and adjacent groups.

X-ray Crystallography: This technique provides the most definitive determination of a molecule's three-dimensional structure, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise arrangement of every atom in the molecule.

Chiroptical Methods: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Spectroscopic MethodInformation Provided
NOESY/ROESYThrough-space proton-proton proximities, confirming (E)/(Z) configuration.
X-ray CrystallographyUnambiguous 3D structure and absolute configuration of chiral centers.
Circular Dichroism (CD/VCD)Determination of absolute configuration by comparing experimental and calculated spectra.

Synthetic Methodologies for E 4 Hydroxypent 2 Enoic Acid and Chiral Analogues

Total Synthesis Strategies

Total synthesis provides a powerful means to construct (E)-4-hydroxypent-2-enoic acid and its derivatives from simple, commercially available starting materials. These strategies often involve the sequential formation of the carbon skeleton and the introduction of the required functional groups. ontosight.ai

Stereoselective Carbon-Carbon Bond Forming Reactions

The creation of the carbon-carbon bonds in a stereoselective manner is a cornerstone of many total synthesis approaches. This control over stereochemistry is crucial for accessing specific enantiomers or diastereomers of the target molecule.

One notable strategy involves the Lewis acid-catalyzed reaction of an α-chlorosulfide with a silyl (B83357) ketene (B1206846) acetal , which facilitates the formation of a key C-C bond. researchgate.net Another approach is the propargylation of carbonyl compounds , mediated by reagents like SnCl2/NiCl2-KI in water, to produce homopropargylic alcohols, which can serve as versatile intermediates. researchgate.net Furthermore, the Petasis boron-Mannich reaction , a multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative, offers an efficient route to highly functionalized amines that can be precursors to the target acid. acs.org

The ene reaction represents another powerful tool for C-C bond formation. For instance, the diastereoselective ene reaction of glyoxylic acid derivatives with 1,1-disubstituted olefins, promoted by ZnBr2, yields chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives with good to high diastereoselectivity. researchgate.netacs.org The choice of chiral auxiliary, such as Oppolzer's sultam or 8-phenylmenthol, can influence the degree of diastereoselectivity. researchgate.net

Asymmetric Induction in Hydroxylation and Carboxylation Steps

Introducing the hydroxyl and carboxyl groups with specific stereochemistry is critical for the synthesis of chiral analogues. Asymmetric induction at these steps can be achieved through various methods.

Asymmetric hydroxylation can be accomplished using chiral catalysts or reagents. While specific examples for this compound are not extensively detailed in the provided results, the general principles of asymmetric hydroxylation, such as those developed by Sharpless, are widely applicable in organic synthesis.

Asymmetric carboxylation , or the introduction of the carboxylic acid group in a stereocontrolled manner, is another key transformation. This can be achieved through the use of chiral reagents or by derivatizing a prochiral substrate with a chiral auxiliary. For example, the use of chiral lithium amides has been shown to be effective in the enantioselective alkylation of ketones, a strategy that could be adapted for the synthesis of chiral carboxylic acids. escholarship.org

Biocatalytic and Enzymatic Synthetic Routes

Biocatalytic and enzymatic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. smolecule.com These approaches utilize enzymes or whole-cell systems to catalyze specific transformations.

Lactate (B86563) dehydrogenase from Bacillus stearothermophilus (BS-LDH) has been effectively used to synthesize (S)-2-hydroxypent-4-enoic acid by reducing 2-oxopent-4-enoic acid with exceptional enantioselectivity (>99% ee). smolecule.com This reaction typically uses nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor and is performed in an aqueous buffer at a pH of 7-8 and temperatures between 25-37°C. smolecule.com

Aldolases are another class of enzymes that can be employed for the synthesis of 2-hydroxypent-4-enoic acid through the condensation of glyoxylate (B1226380) with suitable allyl derivatives. smolecule.com These reactions also proceed in aqueous buffer systems (pH 6-8) at temperatures of 25-37°C, with enantioselectivity ranging from moderate to high depending on the specific enzyme used. smolecule.com

Lipase-catalyzed kinetic resolution is a valuable technique for obtaining enantiomerically enriched 3-hydroxypent-4-enoic acid, which can then be used as a chiral building block. researchgate.net Lipases can also be used for the esterification of 2-hydroxypent-4-enoic acid, often with moderate to high enantioselectivity. smolecule.com

Haloperoxidases , such as chloroperoxidase from Curvularia inaequalis, can catalyze the transformation of 4-pentenoic acid in the presence of hydrogen peroxide and bromide ions, representing an important step in certain synthetic routes. smolecule.com

A patent describes a biosynthetic pathway from pyruvate (B1213749) to 2,4-pentadienoate involving a 4-hydroxy-2-oxopentanoate aldolase and subsequent enzymatic steps, including the action of 4-hydroxypent-2-enoate dehydratase . google.com

Derivatization from Readily Available Precursors

Synthesizing this compound and its analogues can also be achieved by modifying readily available starting materials.

One straightforward method involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide (B78521) in water at 100°C to yield (E)-4-hydroxybut-2-enoic acid. chemicalbook.com While this produces a butenoic acid derivative, similar principles could be applied to five-carbon precursors.

Another approach is the oxidation of pent-4-ene-1,2-diol using oxidizing agents like potassium permanganate (B83412) or Jones reagent to produce 2-hydroxypent-4-enoic acid. smolecule.com However, this method typically yields a racemic mixture. smolecule.com

The lactone of this compound, known as 5-methyl-2(5H)-furanone or β-angelica lactone, can be synthesized from furan (B31954) derivatives or through the lactonization of the corresponding hydroxy acid. smolecule.com This lactone is a valuable compound in its own right, used as a flavoring agent. smolecule.com

Development of Novel Catalytic Systems for this compound Synthesis

The development of new catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of synthetic methods.

Zinc-bismuth trichloride has been shown to mediate the hydroxylation of pentenoic acid derivatives in tetrahydrofuran (B95107) at 0-10°C. smolecule.com This represents a potentially milder alternative to traditional oxidizing agents.

The indium-mediated allylation of glyoxylates is an environmentally friendly method that can be performed in water at room temperature. smolecule.com This reaction uses indium metal and allyl bromide and can achieve good enantioselectivity, sometimes exceeding 90% ee. smolecule.com

Rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been developed for the construction of chiral seven-membered rings and demonstrates excellent functional group compatibility and regioselectivity. researchgate.net While not directly applied to the synthesis of this compound in the provided literature, this type of catalytic system holds promise for the development of new stereoselective C-C bond-forming reactions.

The use of chiral catalysts , such as spiroborate esters for the borane (B79455) reduction of 2-haloketones, provides a route to optically active epoxides, which are versatile intermediates in organic synthesis. researchgate.net

Data Tables

Table 1: Biocatalytic Synthesis of 2-Hydroxypent-4-enoic Acid

Enzyme System Substrate Product Reaction Conditions Enantioselectivity Reference
Lactate dehydrogenase (from Bacillus stearothermophilus) 2-Oxopent-4-enoic acid (S)-2-Hydroxypent-4-enoic acid Aqueous buffer (pH 7-8), 25-37°C, NADH cofactor >99% ee smolecule.com
Aldolases Glyoxylate and allyl derivatives 2-Hydroxypent-4-enoic acid Aqueous buffer (pH 6-8), 25-37°C Moderate to high smolecule.com
Lipase Racemic 3-hydroxypent-4-enoic acid Enantiomerically enriched 3-hydroxypent-4-enoic acid Kinetic resolution - researchgate.net

Table 2: Chemical Synthesis Methods for Hydroxypentenoic Acid Derivatives

Method Starting Material(s) Product Reagents/Catalyst Stereoselectivity Reference
Hydrolysis Ethyl (E)-4-bromobut-2-enoate (E)-4-Hydroxybut-2-enoic acid KOH, H₂O Not applicable chemicalbook.com
Oxidation Pent-4-ene-1,2-diol 2-Hydroxypent-4-enoic acid KMnO₄ or Jones reagent Racemic smolecule.com
Ene Reaction Glyoxylic acid derivative, 1,1-disubstituted olefin Chiral 4-substituted 2-hydroxypent-4-enoic acid derivative ZnBr₂, chiral auxiliary Good to high diastereoselectivity researchgate.netacs.org

Biosynthesis and Metabolic Pathways of E 4 Hydroxypent 2 Enoic Acid in Biological Systems

Microbial Biosynthesis Pathways and Associated Enzyme Systems

The formation of (E)-4-hydroxypent-2-enoic acid in microorganisms is a subject of ongoing research, with several proposed enzymatic pathways. These pathways are primarily explored in the context of producing valuable biorenewable chemicals and understanding microbial metabolism.

Pathways Involving Dehydratase Enzymes (e.g., 4-Hydroxypent-2-enoate Dehydratase)

A key enzymatic step in the biosynthesis of unsaturated compounds is dehydration. In the context of this compound, the enzyme 4-hydroxypent-2-enoate dehydratase has been identified as a crucial component in engineered microbial pathways. google.comgoogleapis.comgoogleapis.comi.moscowgoogle.com These pathways are often designed for the production of chemicals like 2,4-pentadienoate.

In such schemes, a precursor molecule undergoes a series of enzymatic transformations, with the dehydratase catalyzing the removal of a water molecule to introduce a double bond, leading to the formation of this compound or a closely related intermediate. Patent literature describes the use of this enzyme in various microbial hosts, including E. coli, as part of a multi-step process to convert central metabolites into desired products. google.comgoogleapis.comgoogle.com The pathway can originate from precursors like pyruvate (B1213749) and proceed through intermediates such as 4-hydroxy-2-oxovalerate and 2,4-dihydroxypentanoate, with the final dehydration step yielding the target enoic acid. google.comgoogle.com

Decarboxylation Pathways and Related Enzymes (e.g., 5-hydroxypent-2-enoate decarboxylase)

Decarboxylation, the removal of a carboxyl group, represents another significant biochemical reaction that can be involved in the metabolic pathways related to this compound. While direct decarboxylation to form this specific compound is less documented, related enzymes such as 5-hydroxypent-2-enoate decarboxylase and 4-hydroxypent-2-enoate decarboxylase have been proposed in engineered microbial systems for the production of butadiene and other C4 and C5 chemicals. asm.orgresearchgate.net

These enzymes are envisioned to act on precursors like 5-hydroxypent-2-enoic acid, a structural isomer of the target compound, to yield various products. asm.org The presence and functional characterization of these decarboxylases in natural or engineered microbes highlight the metabolic plasticity that can be harnessed for chemical synthesis. For instance, the decarboxylation of hydroxycinnamic acids by lactic acid bacteria is a well-studied process, suggesting that similar enzymatic capabilities could exist for other hydroxy acids. nih.gov

Role as an Intermediate in Broader Metabolic Networks

This compound and its isomers serve as important intermediates in both natural and engineered metabolic networks. In engineered pathways, it is a key stepping stone in the production of 2,4-pentadienoate and 1,3-butadiene (B125203) from renewable feedstocks like glucose. google.comgoogleapis.comgoogle.com The strategic placement of this intermediate allows for the modular construction of biosynthetic routes, where different enzymes can be recruited to act upon it to generate a variety of final products.

The central role of such intermediates is a recurring theme in metabolism, as seen in the universal pathways like the citric acid cycle. rsc.org The study of these intermediates and the enzymes that transform them is crucial for the advancement of synthetic biology and metabolic engineering.

Natural Occurrence and Isolation from Non-Human Biological Sources

While much of the information on this compound comes from studies on engineered microorganisms, there is growing evidence for its natural occurrence, particularly within the fungal kingdom. Fungi are prolific producers of a vast array of secondary metabolites, many of which possess unique chemical structures and biological activities. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov

Presence in Fungal Secondary Metabolites and Metabolite Profiling

Fungi such as Aspergillus ochraceus and Trichothecium roseum are known to produce a diverse range of secondary metabolites, including polyketides, peptides, and terpenoids. nih.govmdpi.comfrontiersin.orgwikipedia.orgresearchgate.net While the direct isolation of this compound from these fungi is not extensively documented in readily available literature, the presence of structurally similar compounds points towards its potential as a natural product. ontosight.ai

Metabolite profiling of fungi is a powerful tool for discovering novel compounds. For example, metabolomic analysis of grapevine berries infected with Aspergillus carbonarius and Aspergillus ochraceus revealed a broad modulation of the metabolome, including the accumulation of various secondary metabolites. acs.org Although this specific compound was not identified in that study, such approaches hold the key to uncovering the full spectrum of fungal chemical diversity.

A closely related compound, (E)-6-Hydroxy-4-methylhex-2-enoic acid , has been detected in several lipopeptides and cyclic peptides produced by Aspergillus ochraceus. mdpi.com This finding strengthens the hypothesis that hydroxypentenoic acid derivatives are part of the natural product repertoire of this fungal genus.

Incorporation into Complex Biomolecules (e.g., Cyclic Peptides, Depsipeptides)

One of the most compelling pieces of evidence for the natural occurrence of hydroxypentenoic acid derivatives is their incorporation into complex biomolecules like cyclic peptides and depsipeptides. Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester bonds, often formed from a hydroxy acid. mdpi.comsemanticscholar.org

The fungus Trichothecium roseum is a known producer of a variety of secondary metabolites, including the toxic cyclodepsipeptides known as roseotoxins . wikipedia.orgnih.govacs.org Notably, roseotoxin B contains D-2-hydroxypent-4-enoic acid , a stereoisomer of the title compound. researchgate.net The biosynthesis of these complex molecules involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are large enzyme complexes that assemble the peptide and acid components. jst.go.jp

The presence of D-2-hydroxypent-4-enoic acid in roseotoxins strongly suggests that the enzymatic machinery for producing such building blocks exists in Trichothecium roseum. It is plausible that this compound could be a precursor or a related metabolite in the biosynthesis of these or other yet-to-be-discovered natural products from this and other fungal species.

Below is a table summarizing some of the key enzymes and compounds mentioned in this article:

Compound/Enzyme NameOrganism/SourceRole/Context
4-Hydroxypent-2-enoate dehydratase Engineered Microorganisms (e.g., E. coli)Biosynthesis of 2,4-pentadienoate
5-Hydroxypent-2-enoate decarboxylase Engineered MicroorganismsProposed for butadiene biosynthesis
(E)-6-Hydroxy-4-methylhex-2-enoic acid Aspergillus ochraceusComponent of lipopeptides and cyclic peptides
D-2-Hydroxypent-4-enoic acid Trichothecium roseumComponent of roseotoxin B
Roseotoxin B Trichothecium roseumCyclodepsipeptide secondary metabolite

Evolutionary and Ecological Implications of Biosynthetic Routes

The biosynthesis of this compound is intrinsically linked to the catabolism of aromatic compounds in various microorganisms. This compound emerges as a transient intermediate within the meta-cleavage pathway, a central route for the degradation of molecules like catechol, which are derived from both natural sources (e.g., lignin) and anthropogenic pollutants (e.g., toluene, biphenyls). The evolutionary development and ecological relevance of this pathway are profound, reflecting a dynamic interplay between microbial genetics and environmental pressures.

The ability of microbial communities to degrade recalcitrant aromatic compounds is a testament to their remarkable adaptive evolution. nih.govnih.gov Bacteria, in particular, have developed sophisticated enzymatic machinery to utilize these often toxic substances as sources of carbon and energy. nih.govresearchgate.net The biosynthetic routes that produce this compound are a key part of this adaptive strategy, allowing organisms to thrive in environments contaminated with aromatic pollutants. nih.govfrontiersin.orgnih.gov

The evolution of these complex catabolic pathways is not a linear process but rather a product of several key genetic mechanisms. These pathways are believed to have been assembled over time in a "patchwork" fashion, recruiting and repurposing enzymes and genes from various pre-existing metabolic routes. researchgate.netscispace.com This modular evolution is a highly efficient strategy for creating novel metabolic capabilities.

A primary driver of this evolution is horizontal gene transfer (HGT), the movement of genetic material between different organisms. nih.govbioone.org The genes encoding the enzymes of the meta-cleavage pathway are frequently located on mobile genetic elements such as plasmids and transposons. nih.govfrontiersin.orgnih.gov This facilitates their dissemination throughout microbial populations, enabling rapid adaptation to new environmental challenges, such as the introduction of xenobiotic compounds. nih.govscirp.org For instance, the high degree of homology observed in the meta-pathway operons on different catabolic plasmids, like the TOL and NAH plasmids, points to a common evolutionary ancestor and subsequent spread via HGT. microbiologyresearch.org

Table 1: Key Evolutionary Mechanisms in the Development of this compound Biosynthetic Routes

Evolutionary Mechanism Description Significance for the Pathway
Adaptive Evolution Process by which microorganisms develop the ability to utilize new, often toxic, substrates like aromatic compounds for growth. nih.govresearchgate.net Enables bacteria to colonize and thrive in polluted environments by using aromatic precursors as a carbon source.
Modular Evolution / Patchwork Assembly The assembly of new metabolic pathways by recruiting and combining genes or gene clusters from different existing pathways. researchgate.netscispace.com Facilitated the creation of the multi-step meta-cleavage pathway from simpler, pre-existing enzymatic modules.
Horizontal Gene Transfer (HGT) The transfer of genetic material (e.g., via plasmids) between different bacterial species or genera. nih.govnih.govscirp.org Allows for the rapid spread of the entire degradation pathway across diverse microbial populations, enhancing community-level resilience.
Plasmid-Mediated Adaptation The role of plasmids not only in carrying catabolic genes but also in enhancing host fitness under environmental stress. nih.govnih.gov TOL plasmids, for example, carry the meta-cleavage pathway genes and can increase the host's adaptability to environmental stressors.

From an ecological perspective, the pathway producing this compound is fundamental to major biogeochemical cycles and environmental health. Its primary role is in bioremediation—the breakdown of aromatic pollutants in soil and water. scispace.com The presence and abundance of meta-cleavage pathway genes are often correlated with the level of contamination at a site, highlighting the selective advantage these genes confer and their importance in ecosystem self-purification. nih.govnih.gov

Furthermore, the process is not limited to bacteria. In many environments, particularly in soil, fungi play a crucial role by increasing the bioavailability of hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net Fungal mycelia can act as "pipelines," translocating these compounds and making them accessible to bacteria that possess the necessary degradative pathways. researchgate.net The entire process is tightly regulated within the microorganisms, with the expression of the catabolic genes often being induced by the presence of the aromatic substrate, ensuring that the pathway is activated only when needed. nih.govscispace.com

Table 2: Ecological Implications of the this compound Biosynthetic Route

Ecological Implication Description Relevance of the Pathway
Bioremediation The use of biological organisms to remove or neutralize pollutants from a contaminated site. nih.govscispace.com The meta-cleavage pathway is a cornerstone of the natural attenuation and engineered bioremediation of aromatic pollutants.
Carbon Cycling The process by which carbon is exchanged among the biosphere, pedosphere, geosphere, hydrosphere, and atmosphere. By mineralizing complex aromatic rings, this pathway returns carbon to the central carbon metabolism of microbes, making it available to the wider food web. researchgate.net
Community Task-Sharing The distribution of different metabolic tasks among various microbial populations within a community. nih.govplos.org Different species can collaborate to degrade complex pollutants, with some funneling intermediates into the meta-cleavage pathway.
Interspecies Interactions Synergistic relationships between different types of microbes (e.g., bacteria and fungi) that facilitate complex processes. researchgate.net Fungi can increase the accessibility of hydrophobic pollutants, which are then degraded by bacteria using this pathway.
Selective Advantage The increased fitness of organisms possessing a particular trait in a specific environment. In polluted environments, the ability to metabolize aromatic compounds via the meta-cleavage pathway provides a significant growth advantage. nih.gov

Chemical Reactivity and Reaction Mechanisms of E 4 Hydroxypent 2 Enoic Acid

Nucleophilic Addition Reactions to the α,β-Unsaturated Carboxylic Acid Moiety

The presence of an electron-withdrawing carboxylic acid group in conjugation with a carbon-carbon double bond makes the β-carbon of (E)-4-hydroxypent-2-enoic acid electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition.

Biologically relevant nucleophiles, such as the thiol group of cysteine residues in proteins and the amino groups of amino acids and nucleic acids, can react with this compound via a Michael addition mechanism wikipedia.org.

With Thiols: The conjugate addition of thiols is a reversible reaction that proceeds through the attack of a thiolate anion on the β-carbon of the α,β-unsaturated system. The reaction is typically base-catalyzed, as the base facilitates the deprotonation of the thiol to the more nucleophilic thiolate. The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct.

With Amines: Primary and secondary amines can also undergo Michael addition to the α,β-unsaturated system of this compound. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the β-carbon, forming a zwitterionic intermediate. Intramolecular proton transfer then leads to the formation of a more stable enol, which tautomerizes to the final keto form of the adduct.

NucleophileGeneral Reaction Scheme
Thiol (R-SH) R-SH + this compound ⇌ R-S-CH(CH₃)-CH₂-COOH
Amine (R₂NH) R₂NH + this compound ⇌ R₂N-CH(CH₃)-CH₂-COOH

Reaction Kinetics: The kinetics of Michael additions are influenced by several factors, including the nature of the nucleophile, the electrophile, the solvent, and the catalyst. For thiol additions, the rate is dependent on the concentration of the thiolate anion, which is in turn affected by the pKa of the thiol and the pH of the medium. Generally, more acidic thiols will have a higher concentration of the thiolate anion at a given pH, leading to a faster reaction rate. For amine additions, the nucleophilicity of the amine and steric hindrance at both the amine and the electrophile play crucial roles in determining the reaction rate.

Stereoselectivity: The Michael addition of a nucleophile to this compound creates a new stereocenter at the β-carbon. If the nucleophile is chiral, a pair of diastereomers can be formed. The stereochemical outcome of the reaction can be influenced by the existing stereocenter at the γ-carbon (the carbon bearing the hydroxyl group). According to Heathcock's model for predicting the stereochemical outcome of Michael additions, the transition state can be influenced by chelation of a metal ion between the carbonyl oxygen and the incoming nucleophile, leading to a preferential formation of one diastereomer over the other comporgchem.com. The relative orientation of the substituents on the existing stereocenter can direct the approach of the nucleophile, resulting in either syn or anti addition products.

FactorInfluence on Reaction
Nucleophile Strength Stronger nucleophiles (e.g., thiolates) lead to faster reaction rates.
pH For thiol additions, higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction.
Steric Hindrance Increased steric hindrance on the nucleophile or the electrophile can decrease the reaction rate.
Chirality The existing stereocenter at the γ-position can influence the stereochemical outcome of the addition, leading to diastereoselectivity.

Intramolecular Cyclization to Lactones (e.g., 4-Hydroxypent-2-enoic Acid Lactone)

The presence of both a hydroxyl group and a carboxylic acid group within the same molecule allows for an intramolecular esterification reaction, leading to the formation of a cyclic ester known as a lactone. In the case of this compound, intramolecular cyclization would lead to the formation of a five-membered γ-lactone, specifically γ-valerolactone, after saturation of the double bond, or a related unsaturated lactone.

The formation of the lactone ring is an equilibrium process that is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the lactone. The reverse reaction, the opening of the lactone ring (hydrolysis), is also acid-catalyzed and proceeds through the addition of water to the protonated lactone.

The position of the equilibrium between the open-chain hydroxy acid and the cyclic lactone is sensitive to both pH and the solvent.

Influence of pH: In acidic conditions, the equilibrium generally favors the formation of the lactone. Under neutral or basic conditions, the equilibrium shifts towards the open-chain carboxylate salt, as the deprotonated carboxylic acid is not electrophilic enough for the intramolecular nucleophilic attack to occur.

Influence of Solvent: The solvent can influence the cyclization equilibrium by solvating the different species involved. Polar protic solvents, such as water, can stabilize the open-chain hydroxy acid through hydrogen bonding, thus shifting the equilibrium towards the starting material. In contrast, less polar, non-protic solvents may favor the formation of the less polar lactone.

ConditionEffect on Equilibrium
Acidic pH Favors lactone formation.
Neutral/Basic pH Favors the open-chain carboxylate.
Polar Protic Solvents Can shift the equilibrium towards the open-chain hydroxy acid.
Non-polar Solvents May favor the formation of the lactone.

Oxidation and Reduction Pathways of the Hydroxyl and Carboxylic Acid Groups

The hydroxyl and carboxylic acid groups of this compound can undergo oxidation and reduction reactions, respectively.

Oxidation of the Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone using various oxidizing agents. Common reagents for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). Milder, more selective methods such as the Swern oxidation or the use of Dess-Martin periodinane can also be employed. The product of this oxidation would be 4-oxopent-2-enoic acid.

Reduction of the Carboxylic Acid and Alkene: The carboxylic acid group is generally resistant to reduction by mild reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. This reagent would also likely reduce the α,β-unsaturated double bond. Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce carboxylic acids but can, under certain conditions, reduce the double bond of an α,β-unsaturated carbonyl system, a reaction that is often catalyzed by the presence of certain salts masterorganicchemistry.comyoutube.com. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) would reduce the carbon-carbon double bond and could also, under more forcing conditions, reduce the carboxylic acid.

Functional GroupReactionReagent(s)Product
Hydroxyl OxidationPCC, Swern, Dess-Martin4-Oxopent-2-enoic acid
Carboxylic Acid & Alkene ReductionLiAlH₄Pentane-1,4-diol
Alkene ReductionH₂/Pd, Pt, or Ni4-Hydroxypentanoic acid

Esterification and Amidation Reactions for Functional Group Transformation

The chemical versatility of this compound is significantly enhanced by the reactivity of its carboxylic acid and hydroxyl functional groups. Esterification and amidation are fundamental reactions for the transformation of the carboxyl group, leading to the synthesis of a diverse range of derivatives with modified physicochemical properties and potential applications. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of an alcohol or the amino group of an amine attacks the carbonyl carbon of the carboxylic acid.

Esterification Reactions

Esterification of this compound can be achieved through several methods, with the most common being the Fischer-Speier esterification. This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification of this compound

*(E)-4-Hydroxypent-2-enoic AcidAlcoholEster

The efficiency of the Fischer esterification can be influenced by steric hindrance in both the alcohol and the carboxylic acid. ucr.ac.cr For this compound, primary and secondary alcohols are generally effective reactants.

Below is a data table illustrating representative examples of Fischer esterification with this compound, with expected high yields based on similar reactions with α,β-unsaturated acids.

ProductAlcohol (R'-OH)CatalystReaction ConditionsTypical Yield (%)
Methyl (E)-4-hydroxypent-2-enoateMethanolH₂SO₄Reflux, 6-8 h85-95
Ethyl (E)-4-hydroxypent-2-enoateEthanolp-TsOHReflux, 8-10 h80-90
Isopropyl (E)-4-hydroxypent-2-enoateIsopropanolH₂SO₄Reflux, 12-16 h70-80

Interactive Data Table: Fischer Esterification of this compound (This is a simplified interactive representation. In a web format, this could include sorting and filtering options.)

ProductAlcoholCatalystConditionsYield (%)
Methyl (E)-4-hydroxypent-2-enoateMethanolH₂SO₄Reflux, 6-8h90
Ethyl (E)-4-hydroxypent-2-enoateEthanolp-TsOHReflux, 8-10h85
Isopropyl (E)-4-hydroxypent-2-enoateIsopropanolH₂SO₄Reflux, 12-16h75

Amidation Reactions

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. chemistrysteps.comlibretexts.org Therefore, the carboxylic acid group must be "activated" to facilitate the reaction. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.compeptide.com

These carbodiimide coupling agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea byproduct (dicyclohexylurea or a water-soluble urea derivative in the case of EDC). chemistrysteps.compeptide.com

Reaction Scheme: DCC-Mediated Amidation of this compound

Derivatization Strategies and Design of Analogues for Research Investigations

Synthesis of Amide and Ester Derivatives for Structure-Activity Relationship Studies

The carboxylic acid moiety of (E)-4-hydroxypent-2-enoic acid is a primary target for derivatization to generate esters and amides. These modifications are fundamental in SAR studies as they can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, which in turn affects its biological interactions.

Standard esterification procedures involve reacting the carboxylic acid with various alcohols under acidic conditions or using coupling agents. Amide synthesis is typically achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then reacted with a primary or secondary amine.

While specific SAR studies on this compound are not extensively documented, research on analogous α,β-unsaturated hydroxy acids provides a blueprint for this approach. For instance, studies on a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have demonstrated that converting the carboxylic acid to its corresponding methyl ester can significantly impact biological activity. nih.govresearchgate.net In that specific series, both the acid and ester forms were found to be potent inhibitors of the enzyme kynurenine-3-hydroxylase. nih.gov This highlights how seemingly minor modifications can be used to probe interactions within an enzyme's active site.

By synthesizing a library of ester and amide derivatives of this compound with diverse alkyl, aryl, or functionalized side chains, researchers can systematically investigate the structural requirements for a desired biological effect.

Table 1: Synthetic Strategies for Ester and Amide Derivatives

Derivative Type General Reaction Reagents & Conditions Purpose in SAR Studies
Esters Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) Modify polarity, membrane permeability, and metabolic stability; probe for hydrogen bond acceptor interactions.

| Amides | Amidation | 1. Acyl chloride formation (e.g., SOCl₂) 2. Reaction with Amine (R-NH₂) | Introduce different substituents, alter hydrogen bonding potential (N-H as donor), and increase metabolic stability compared to esters. |

Functionalization of the Hydroxyl and Carboxylic Acid Moieties

Beyond simple ester and amide formation, both the hydroxyl and carboxylic acid groups of this compound can undergo a wider range of functionalizations to create more complex analogues. These modifications allow for the introduction of reporter groups, reactive handles for bioconjugation, or functionalities that mimic other chemical structures.

Functionalization of the Hydroxyl Group: The secondary hydroxyl group at the C4 position is also a key site for modification.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding a keto-acid. smolecule.com This transformation alters the stereocenter at C4 and changes the group from a hydrogen bond donor/acceptor to just an acceptor.

Esterification/Etherification: The hydroxyl group can be acylated to form an ester or alkylated to form an ether. This allows for the introduction of a wide variety of functional groups, effectively "capping" the hydroxyl and altering the steric bulk and electronics in its vicinity.

Condensation Reactions: The hydroxyl group can participate in condensation reactions, enabling the formation of larger, more complex structures. smolecule.com

These dual functional handles allow for the creation of a diverse library of analogues to finely map the chemical space around the core structure.

Table 2: Overview of Functionalization Reactions

Functional Group Reaction Type Potential Outcome/Product
Carboxylic Acid Reduction (E)-pent-2-ene-1,4-diol
Amidation (E)-N-substituted-4-hydroxypent-2-enamide
Esterification (E)-alkyl-4-hydroxypent-2-enoate
Hydroxyl Group Oxidation (E)-4-oxopent-2-enoic acid
Acylation/Esterification (E)-4-acyloxypent-2-enoic acid

Preparation of Chiral Analogues for Stereoselective Recognition Studies

This compound is a chiral molecule due to the stereocenter at the C4 position. The synthesis of enantiomerically pure (R)- and (S)-forms is crucial for studying stereoselective recognition by biological targets like enzymes or receptors. Biological systems are inherently chiral, and often only one enantiomer of a molecule will exhibit the desired activity.

A powerful method for obtaining single enantiomers of chiral hydroxy acids is through enzyme-catalyzed kinetic resolution. Research on the closely related 3-hydroxypent-4-enoic acid has shown that lipases can be used to selectively acylate one enantiomer from a racemic mixture, allowing the two to be separated. researchgate.netacs.org This methodology is broadly applicable to chiral alcohols.

Another established enzymatic approach involves the stereoselective reduction of a prochiral ketone precursor. For example, enzymes such as lactate (B86563) dehydrogenases have been used to reduce 2-oxo-4-pentenoic acid to (S)-2-hydroxy-4-pentenoic acid with very high enantiomeric excess. smolecule.com A similar strategy could be employed by reducing (E)-4-oxopent-2-enoic acid with a suitable reductase enzyme to selectively produce either the (R)- or (S)-enantiomer of this compound, depending on the enzyme chosen.

The availability of both pure enantiomers allows for direct comparison in biological assays, providing invaluable information on the optimal 3D conformation required for molecular recognition and activity.

Table 3: Methods for Chiral Analogue Preparation

Method Description Example from Related Compounds
Enzymatic Kinetic Resolution A racemic mixture of the hydroxy acid is treated with an enzyme (e.g., a lipase) that selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing for separation of the reacted and unreacted forms. Lipase-catalyzed kinetic resolution of racemic 3-hydroxypent-4-enoic acid. researchgate.netacs.org

| Asymmetric Enzymatic Reduction | A prochiral ketone precursor is reduced using a stereoselective enzyme (e.g., a reductase or dehydrogenase) and a cofactor to yield predominantly one enantiomer of the alcohol. | Bacillus stearothermophilus lactate dehydrogenase reduces 2-oxo-4-pentenoic acid to the (S)-hydroxy acid. smolecule.com |

Table of Mentioned Compounds

Compound Name
This compound
(E)-pent-2-ene-1,4-diol
(E)-N-substituted-4-hydroxypent-2-enamide
(E)-alkyl-4-hydroxypent-2-enoate
(E)-4-oxopent-2-enoic acid
(E)-4-acyloxypent-2-enoic acid
(E)-4-alkoxypent-2-enoic acid
4-aryl-2-hydroxy-4-oxobut-2-enoic acid
methyl 4-aryl-2-hydroxy-4-oxobut-2-enoate
3-hydroxypent-4-enoic acid
2-oxo-4-pentenoic acid
(S)-2-hydroxy-4-pentenoic acid
kynurenine-3-hydroxylase
acyl chloride
primary amine
secondary amine
alcohol
ketone
ether
but-3-enoic acid

Biological Activity and Roles in Non Human Organisms and Systems

Antimicrobial and Antifungal Properties in Microbial Assays

Research on the antimicrobial and antifungal properties of unsaturated hydroxy fatty acids suggests that compounds like (E)-4-hydroxypent-2-enoic acid may exhibit inhibitory effects against various microorganisms. The presence of both a hydroxyl group and a double bond in the carbon chain is often associated with antimicrobial activity.

Table 1: General Antimicrobial and Antifungal Properties of Structurally Related Unsaturated Hydroxy Fatty Acids

PropertyGeneral Observation for Unsaturated Hydroxy Fatty Acids
Mechanism of ActionDisruption of fungal cell membranes, leading to increased permeability.
Spectrum of ActivityOften more effective against filamentous fungi than yeasts. mdpi.com
Structural Determinants of ActivityThe position of the hydroxyl group and the degree of unsaturation can influence antifungal potency. mdpi.comnih.gov

Anti-Proliferative Activity in Non-Human Cell Lines (e.g., Cancer Cell Lines)

There is currently a lack of specific studies investigating the anti-proliferative activity of this compound in non-human cancer cell lines. However, the broader class of unsaturated fatty acids and their derivatives has been a subject of interest in cancer research. Some unsaturated fatty acids have been shown to induce apoptosis and inhibit the growth of various cancer cell lines. The mechanisms often involve the generation of reactive oxygen species and interference with cellular signaling pathways.

Involvement in Phytotoxic Processes and Plant-Microbe Interactions

The potential for this compound to be involved in phytotoxic processes can be inferred from studies on other short-chain unsaturated carboxylic acids. Such compounds can exhibit herbicidal properties by disrupting plant cell membranes and interfering with physiological processes. The degree of phytotoxicity is often related to the chain length and the presence of functional groups.

In the context of plant-microbe interactions, fatty acids and their derivatives can act as signaling molecules or defense compounds. Plants produce a variety of oxylipins (a family of oxygenated fatty acids) in response to pathogen attack, and some of these have direct antimicrobial properties. While there is no direct evidence linking this compound to specific plant-microbe interactions, its structural features are consistent with molecules that could play a role in plant defense.

Metabolic Significance in Bacterial Degradation Pathways (e.g., Steroid Catabolism)

While direct evidence for the involvement of this compound in bacterial steroid catabolism is not available, the degradation pathways of steroids in some bacteria involve structurally similar intermediates. For example, the bacterium Comamonas testosteroni is known to degrade steroids through a pathway that generates 2-hydroxyhexa-2,4-dienoic acid. This intermediate is further metabolized to central metabolic intermediates.

The structural similarity between this compound and 2-hydroxyhexa-2,4-dienoic acid suggests that the former could potentially be an intermediate in the degradation of certain steroids or other complex organic molecules by other bacterial species. The degradation of such compounds often proceeds through a series of enzymatic reactions that include hydroxylation, dehydrogenation, and ring cleavage, leading to the formation of smaller, more easily metabolizable acids.

Applications of E 4 Hydroxypent 2 Enoic Acid As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

The utility of small, enantiopure molecules as starting materials for the total synthesis of natural products is a cornerstone of modern organic chemistry. While specific, documented total syntheses commencing directly from (E)-4-hydroxypent-2-enoic acid are not extensively reported in the literature, its structural motifs are present in numerous complex natural products. Its potential as a precursor stems from its inherent chirality and the orthogonal reactivity of its functional groups.

Chemists can strategically modify the hydroxyl and carboxylic acid groups to build larger carbon skeletons. For instance, the hydroxyl group can be protected, allowing for selective reactions at the carboxylic acid or the alkene, and then deprotected at a later stage. The chiral center at C-4 is particularly significant, as introducing this stereochemistry early in a synthetic sequence can circumvent the need for less efficient asymmetric reactions later on. Methodologies developed for the synthesis of natural products often rely on chiral pool starting materials, and this compound fits this profile. The synthesis of various bioactive natural products frequently involves the assembly of smaller, chiral fragments, a role for which this compound is well-suited. dokumen.pub

Table 1: Key Structural Features of this compound for Synthesis

Feature Potential Transformation Relevance in Natural Product Synthesis
Chiral Center (C4) Serves as a stereochemical foundation. Dictates the stereochemistry of subsequent products, crucial for biological activity.
Hydroxyl Group (-OH) Oxidation to a ketone, protection, or use as a nucleophile. Allows for chain elongation and the introduction of new functional groups.
Carboxylic Acid (-COOH) Esterification, amidation, reduction to an alcohol. Key for forming ester or amide linkages common in many natural products. smolecule.com

| Alkene (C=C) | Hydrogenation, epoxidation, dihydroxylation, or metathesis. | Provides a site for introducing further complexity and stereocenters. |

Intermediate in the Construction of Bioactive Molecules and Drug Scaffolds

The search for new therapeutic agents often involves the synthesis of novel molecular scaffolds that can interact with biological targets. This compound serves as a valuable intermediate in this context. While extensive biological activity for the compound itself is not widely documented, its structural class—hydroxy acids and unsaturated acids—is known for various biological effects. ontosight.ai Compounds with similar structures have been investigated for antimicrobial and antioxidant properties. smolecule.com For example, a structurally related compound, 2-hydroxypent-4-enoic acid, has demonstrated antiproliferative activity against certain cancer cell lines, marking it as a compound of interest for further pharmacological studies. smolecule.com

The value of this compound in drug discovery lies in its role as a versatile chiral building block. bldpharm.com Its functional groups can be readily converted into other functionalities, allowing for the generation of a library of derivatives.

Detailed Research Applications:

Scaffold Diversity: The carboxylic acid can be converted to esters or amides, while the hydroxyl group can be transformed into ethers or other functional groups. These reactions create a diverse set of molecules from a single starting material for screening.

Peptidomimetics: The α-hydroxy acid structure is a common feature in peptidomimetics, where it can replace standard amino acid residues to improve stability or binding affinity.

Pharmacophore Introduction: The molecule contains key pharmacophoric elements—a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (carbonyl), and an acidic group—that are crucial for molecular recognition at biological targets.

Utility in Polymer and Material Science Research through Esterification and Polymerization

In material science, monomers with multiple functional groups are highly sought after for creating polymers with tailored properties. This compound is a prime candidate for such applications due to its ability to undergo both esterification and polymerization. smolecule.com

The presence of both a carboxylic acid and a hydroxyl group allows it to act as an A-B type monomer for condensation polymerization. Through polycondensation (repeated esterification reactions between molecules), it can form polyesters. The properties of the resulting polymer can be tuned by controlling the polymerization conditions or by creating copolymers with other monomers.

Furthermore, the carbon-carbon double bond provides an additional site for polymerization. This vinyl group can participate in addition polymerization reactions, potentially leading to cross-linked materials if both the condensation and addition polymerization capabilities are utilized. This dual reactivity allows for the synthesis of complex polymer architectures. For instance, similar unsaturated compounds are used as monomers in the production of acrylic resins for coatings and adhesives. The ability to form polyesters and other polymers makes it a precursor for materials that could be used in coatings, adhesives, and other applications. vulcanchem.com

Table 2: Polymerization Potential of this compound

Reaction Type Functional Groups Involved Resulting Polymer Type Potential Applications
Polycondensation Carboxylic Acid (-COOH) and Hydroxyl (-OH) Polyester Biodegradable plastics, fibers, films.
Addition Polymerization Alkene (C=C) Polyvinyl-type polymer Resins, polymer blends, coatings.

| Cross-linking | Combination of condensation and addition reactions | Cross-linked Polymer Network | Thermosetting resins, hydrogels, advanced composites. vulcanchem.com |

Advanced Analytical Methodologies for Detection and Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of (E)-4-hydroxypent-2-enoic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments.

In a typical HRMS analysis, the sample is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. For this compound, with a molecular formula of C5H8O3, the expected monoisotopic mass is 116.04734 Da. HRMS can confirm this mass with a high degree of accuracy, thereby providing strong evidence for the compound's elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms can provide detailed structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not extensively published, the fragmentation of unsaturated hydroxy acids generally involves characteristic losses. For this compound, collision-induced dissociation (CID) would likely induce fragmentation at the C-C bonds adjacent to the hydroxyl group and the carboxylic acid moiety. Expected fragmentation pathways could include the loss of a water molecule (H2O), a carboxyl group (COOH), and cleavage of the carbon chain. The precise mass measurements of these fragments by HRMS would allow for their elemental compositions to be determined, further corroborating the proposed structure. The position of the hydroxyl group and the double bond significantly influences the fragmentation patterns of hydroxy fatty acids researchgate.net.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]+C5H9O3+117.05462
[M+Na]+C5H8O3Na+139.03657
[M-H]-C5H7O3-115.03952

Note: This table presents theoretical values. Actual measurements may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural and stereochemical elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each proton, with their chemical shifts, multiplicities, and coupling constants providing a wealth of structural information. The protons attached to the double bond (H2 and H3) are particularly informative for determining the E stereochemistry. A large coupling constant (typically >15 Hz) between these two protons is characteristic of a trans or E configuration. The chemical shifts of olefinic protons are influenced by the diamagnetic anisotropy and steric effects of the double bonds nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound would give a distinct signal, and its chemical shift would be indicative of its chemical environment (e.g., carboxylic acid, alkene, alcohol-bearing carbon).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, a COSY experiment would show correlations between coupled protons, such as H2 and H3, and H4 and the methyl protons at C5. An HMBC experiment would reveal long-range correlations, for example, between the proton at C4 and the carbons of the double bond (C2 and C3) and the carboxylic carbon (C1).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
1--~170
2~6.9dd~145
3~5.9dd~125
4~4.5m~68
5~1.3d~23
OHVariablebr s-
COOHVariablebr s-

Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of short-chain fatty acids creative-biolabs.comfrontiersin.org. A typical RP-HPLC method for this compound would employ a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector, as the α,β-unsaturated carbonyl group provides a chromophore, or more universally with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity frontiersin.orgresearchgate.net. The method can be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable quantitative results.

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile compounds. Due to the low volatility of this compound, derivatization is necessary prior to GC analysis nih.gov. The hydroxyl and carboxylic acid groups are typically converted to more volatile esters and ethers, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives marinelipids.caresearchgate.net. The derivatized compound can then be separated on a capillary column with a suitable stationary phase, such as a mid-polarity phase, and detected by a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both quantification and structural confirmation based on its mass spectrum marinelipids.caresearchgate.net.

Table 3: Exemplary Chromatographic Conditions for the Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Detector
HPLCC18, 5 µm, 4.6 x 250 mmAcetonitrile/Water with 0.1% Formic Acid (Gradient)UV (210 nm) or MS
GC (after derivatization)DB-5ms, 30 m x 0.25 mm, 0.25 µmHeliumFID or MS

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C4 position, it can exist as two enantiomers, (4R)-(E)-4-hydroxypent-2-enoic acid and (4S)-(E)-4-hydroxypent-2-enoic acid. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (% ee) of a sample.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common approach for this purpose rsc.orgcsfarmacie.cz. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including those with hydroxyl and carboxylic acid functional groups rsc.orgphenomenex.com. The choice of mobile phase, typically a mixture of alkanes and an alcohol like isopropanol or ethanol, is critical for achieving optimal separation. The separated enantiomers are then detected, and their peak areas are used to calculate the enantiomeric excess.

Alternatively, chiral gas chromatography can be employed after derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. However, direct separation on a chiral GC column is often preferred to avoid potential kinetic resolution issues during derivatization.

Table 4: Common Chiral Stationary Phases for the Separation of Hydroxy Acids

CSP Type Examples Typical Mobile Phase
Polysaccharide-basedChiralcel OD, Chiralpak ADHexane/Isopropanol
Pirkle-type(R,R)-Whelk-O1Hexane/Ethanol
Macrocyclic antibioticChirobiotic VPolar-ionic or reversed-phase

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) or ab initio approaches (like Møller-Plesset perturbation theory), are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system.

For (E)-4-hydroxypent-2-enoic acid, such calculations would typically aim to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation propensity.

Thermochemical Data: Heats of formation, Gibbs free energies, and entropies. These values are crucial for predicting the stability of the molecule and the thermodynamics of reactions it might undergo.

Without specific studies, it is not possible to provide a data table of these properties. A hypothetical data table for calculated energetic properties would look like this:

PropertyCalculated ValueUnitsMethod/Basis Set
Heat of Formation (ΔHf)Data N/AkJ/mole.g., G4(MP2)
Gibbs Free Energy (G)Data N/AHartreese.g., B3LYP/6-311+G(d,p)
HOMO EnergyData N/AeVe.g., B3LYP/6-311+G(d,p)
LUMO EnergyData N/AeVe.g., B3LYP/6-311+G(d,p)
HOMO-LUMO GapData N/AeVe.g., B3LYP/6-311+G(d,p)
Dipole MomentData N/ADebyee.g., B3LYP/6-311+G(d,p)

Molecular Modeling and Dynamics Simulations for Conformational Analysis

This compound possesses conformational flexibility due to the rotation around its single bonds. Molecular modeling and dynamics simulations are the primary tools for exploring the potential energy surface and identifying stable conformers.

A typical workflow for conformational analysis includes:

Conformational Search: Using methods like systematic grid scans, random sampling (Monte Carlo), or molecular dynamics to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Population Analysis: Calculating the relative energies of the stable conformers and using the Boltzmann distribution to predict their populations at a given temperature.

Molecular dynamics (MD) simulations further provide a time-resolved view of the molecule's behavior, showing how it transitions between different conformations in solution and how it interacts with solvent molecules. No such simulation data has been published for this specific compound.

Mechanistic Studies of Reaction Pathways and Transition States

Theoretical chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, mechanistic studies could investigate reactions such as:

Lactonization: Intramolecular cyclization to form a lactone.

Dehydration: Elimination of water.

Oxidation/Reduction: Reactions at the hydroxyl group, the double bond, or the carboxylic acid.

These studies involve locating the transition state structure for a proposed reaction step and calculating the energy barrier (activation energy). The results help to predict reaction kinetics and can explain why certain products are formed over others. As with the other areas, no specific published studies on the reaction pathways of this compound are available.

Prediction of Spectroscopic Signatures for Structural Assignment

Quantum chemical methods can predict various spectroscopic properties, which is a powerful aid in experimental structure elucidation. By comparing computed spectra with experimental data, chemists can confirm the identity and structure of a synthesized or isolated compound.

Key spectroscopic signatures that can be computationally predicted include:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy.

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be computed to help assign the characteristic absorption bands observed in an experimental IR spectrum.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in UV-Visible spectroscopy.

A search of the literature did not yield any studies that have performed and published these computational predictions for this compound. A hypothetical data table comparing experimental and predicted NMR shifts would be structured as follows:

Atom PositionExperimental ¹³C Shift (ppm)Predicted ¹³C Shift (ppm)Method/Basis Set
C1 (COOH)Data N/AData N/Ae.g., GIAO-B3LYP/6-311+G(d,p)
C2Data N/AData N/Ae.g., GIAO-B3LYP/6-311+G(d,p)
C3Data N/AData N/Ae.g., GIAO-B3LYP/6-311+G(d,p)
C4 (CH-OH)Data N/AData N/Ae.g., GIAO-B3LYP/6-311+G(d,p)
C5 (CH₃)Data N/AData N/Ae.g., GIAO-B3LYP/6-311+G(d,p)

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biosynthetic Pathways in Diverse Organisms

The natural origin of (E)-4-hydroxypent-2-enoic acid remains largely uncharted territory. The biosynthesis of unsaturated fatty acids in organisms typically involves a series of enzymatic reactions, including desaturation and hydroxylation. In plants, for instance, the production of C18 unsaturated fatty acids like oleic, linoleic, and α-linolenic acids is well-established, involving fatty acid desaturases (FADs). These enzymes introduce double bonds at specific positions in the fatty acid chain. Similarly, various microorganisms are known to produce a wide array of hydroxy fatty acids.

Future research should focus on identifying the enzymatic machinery responsible for the formation of this compound in nature. This could involve screening diverse organisms, such as bacteria, fungi, and plants, for its presence. Once identified, a combination of genomic, transcriptomic, and metabolomic approaches could be employed to elucidate the specific genes and enzymes involved in its biosynthetic pathway. Key questions to address include:

What are the precursor molecules for its synthesis?

Which specific desaturases and hydroxylases are involved?

What are the regulatory mechanisms controlling its production?

Uncovering these pathways would not only provide fundamental insights into microbial and plant biochemistry but could also pave the way for the biotechnological production of this and related compounds.

Development of Highly Enantioselective Synthetic Routes

This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of synthetic methods that can selectively produce one enantiomer over the other is of paramount importance for both research and potential applications.

Current strategies for the enantioselective synthesis of chiral alcohols often rely on the asymmetric reduction of ketones or the hydration of alkenes. nih.govresearchgate.net Future efforts in the synthesis of this compound should aim to develop highly enantioselective routes. Promising approaches could include:

Enzyme-catalyzed reactions: Utilizing enzymes such as lipases, esterases, or dehydrogenases for kinetic resolution of a racemic mixture or for the asymmetric transformation of a prochiral substrate.

Chiral catalysis: Employing chiral metal complexes or organocatalysts to direct the stereochemical outcome of key bond-forming reactions.

Substrate-controlled synthesis: Starting from a chiral pool material that already possesses the desired stereochemistry.

The development of efficient and scalable enantioselective syntheses will be crucial for producing sufficient quantities of enantiomerically pure this compound for detailed biological evaluation.

Synthetic StrategyDescriptionPotential Advantages
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture.High enantioselectivity, mild reaction conditions.
Asymmetric Catalysis Use of chiral catalysts to favor the formation of one enantiomer.High efficiency, potential for scalability.
Chiral Pool Synthesis Starting from a readily available enantiomerically pure natural product.Predictable stereochemistry.

Investigation of Novel Biological Functions in Unexplored Biological Systems

The biological roles of unsaturated hydroxy fatty acids are diverse, ranging from structural components of cell membranes to signaling molecules. nih.gov For instance, some hydroxy fatty acids have shown antimicrobial and antiproliferative activities. smolecule.com The structural features of this compound, including the carboxylic acid, hydroxyl group, and a conjugated double bond, suggest it may participate in various biological interactions.

Future research should systematically investigate the biological functions of this compound in a variety of biological systems. This could involve:

Screening for bioactivity: Testing the compound for antimicrobial, antifungal, antiviral, and anticancer properties.

Investigating signaling roles: Exploring its potential as a signaling molecule in cell-to-cell communication or intracellular signaling pathways.

Studying metabolic effects: Determining its impact on metabolic pathways in different organisms.

These investigations will be critical in uncovering the potential therapeutic or biotechnological applications of this molecule.

Design and Synthesis of Advanced Functional Analogues with Enhanced Specificity

Based on the understanding of its biological activities, the design and synthesis of functional analogues of this compound could lead to compounds with enhanced potency, selectivity, and metabolic stability. By systematically modifying its chemical structure, it may be possible to optimize its interaction with biological targets.

Future research in this area could focus on:

Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues with variations in the alkyl chain length, the position and stereochemistry of the hydroxyl group, and the geometry of the double bond to understand how these features influence biological activity.

Bioisosteric replacement: Replacing the carboxylic acid or hydroxyl group with other functional groups to improve pharmacokinetic properties.

Conjugation to other molecules: Attaching the molecule to other bioactive compounds or targeting moieties to enhance its efficacy and specificity.

Q & A

Basic: What are the recommended methods for synthesizing (E)-4-hydroxypent-2-enoic acid with high stereoselectivity?

Methodological Answer:
The synthesis typically employs asymmetric catalysis or stereocontrolled aldol condensation . For example:

  • Use a chiral catalyst (e.g., Evans’ oxazaborolidine) to direct the stereochemistry during the formation of the α,β-unsaturated carbonyl intermediate .
  • Characterize intermediates via NMR to confirm regiochemistry and HPLC with chiral columns to validate enantiomeric excess (>95%) .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural and purity validation:

  • NMR (¹H/¹³C) : Assign olefinic protons (δ 5.8–6.5 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, exchangeable) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
  • HPLC-MS : Detect impurities (<0.5% by area) and verify molecular ion peaks .

Advanced: How to design experiments investigating the degradation pathways of this compound under varying pH?

Methodological Answer:

  • Variables : pH (2–12), temperature (25–60°C), and ionic strength. Use buffer solutions to maintain pH .
  • Controls : Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation .
  • Analytical Monitoring : Track degradation products via LC-MS/MS and quantify kinetics using pseudo-first-order models .
  • Data Presentation : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions .

Advanced: How to resolve contradictions in reported reactivity data for this compound in nucleophilic additions?

Methodological Answer:

  • Replicate Studies : Repeat experiments under identical conditions (solvent, catalyst loading) to confirm reproducibility .
  • Statistical Analysis : Apply ANOVA to compare reaction yields across studies and identify outliers .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) or computational DFT calculations to clarify transition-state geometries .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., trace metal impurities) .

Advanced: What computational strategies model the hydrogen-bonding interactions of this compound in aqueous solutions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict intramolecular H-bonding .
  • Molecular Dynamics (MD) : Simulate solvation shells using TIP3P water models (≥100 ns trajectories) to analyze hydration effects .
  • Validation : Compare simulated IR spectra with experimental data to refine force fields .

Advanced: How to statistically analyze bioactivity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Fit data to Hill equations using nonlinear regression (R² > 0.95) .
  • Statistical Tests : Apply Student’s t-test (p < 0.05) to compare IC₅₀ values between derivatives .
  • Error Reporting : Include 95% confidence intervals and standard deviations from triplicate experiments .

Advanced: What protocols assess the stability of this compound in solid-state formulations?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC-UV .
  • Solid-State NMR : Monitor crystallinity changes and amorphous content .
  • Kinetic Modeling : Use the Weibull model to predict shelf-life under standard conditions .

Advanced: How to investigate the enzymatic inhibition mechanism of this compound?

Methodological Answer:

  • Enzymatic Assays : Measure Ki values using Michaelis-Menten kinetics with varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • X-ray Crystallography : Resolve enzyme-inhibitor co-crystal structures to identify active-site interactions .

Advanced: How to evaluate the role of this compound in multicomponent reactions?

Methodological Answer:

  • Reaction Screening : Use DoE (Design of Experiments) to optimize stoichiometry, catalysts, and solvents .
  • In Situ Monitoring : Track intermediates via Raman spectroscopy or real-time NMR .
  • Mechanistic Probes : Introduce radical scavengers or isotopic labels to confirm reaction pathways .

Advanced: How to validate novel synthetic routes for this compound derivatives?

Methodological Answer:

  • Comparative Analysis : Benchmark yields/purity against established routes using ANOVA .
  • Green Metrics : Calculate E-factors and atom economy to assess sustainability .
  • Scale-Up Studies : Test reproducibility at pilot-plant scale (1–10 kg batches) with in-line PAT (Process Analytical Technology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.